molecular formula C12H20O B14224046 5-Ethenylidenedec-1-EN-3-OL CAS No. 821782-58-5

5-Ethenylidenedec-1-EN-3-OL

Cat. No.: B14224046
CAS No.: 821782-58-5
M. Wt: 180.29 g/mol
InChI Key: PITJWEYGNPDPRZ-UHFFFAOYSA-N
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Description

5-Ethenylidenedec-1-EN-3-OL is an organic compound with a unique structure that includes an ethenylidene group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylidenedec-1-EN-3-OL can be achieved through several methods. One common approach involves the reaction of dec-1-ene with formaldehyde under basic conditions to form the corresponding alcohol. Another method includes the use of Grignard reagents, where an alkyl magnesium halide reacts with an aldehyde to produce the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylidenedec-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces saturated alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Ethenylidenedec-1-EN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenylidenedec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenylidene group can participate in various chemical reactions, altering the compound’s behavior and effects.

Comparison with Similar Compounds

Similar Compounds

    Hex-1-en-3-ol: Similar structure but with a shorter carbon chain.

    Oct-1-en-3-ol: Another alkenyl alcohol with a different carbon chain length.

    Dec-1-en-3-ol: Similar structure but without the ethenylidene group.

Uniqueness

5-Ethenylidenedec-1-EN-3-OL is unique due to its specific combination of an ethenylidene group and a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

821782-58-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-4-7-8-9-11(5-2)10-12(13)6-3/h6,12-13H,2-4,7-10H2,1H3

InChI Key

PITJWEYGNPDPRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C=C)CC(C=C)O

Origin of Product

United States

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